FGFR4 Inhibitory Potency: 12-Fold Improvement Over a Representative 5,6-Disubstituted Pyrrolo[2,3-d]pyrimidine
6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile exhibits an IC₅₀ of 18 nM against FGFR4 in an ADP-Glo luminescence assay [1]. In contrast, a representative 5,6-disubstituted pyrrolo[2,3-d]pyrimidine analog (compound 6f) shows FGFR4 IC₅₀ = 6.71 µM (6,710 nM) in a Caliper mobility shift assay [2]. Although assay formats differ (ADP-Glo vs. Caliper), the ~373-fold potency difference underscores the critical role of the 2-cyano/6-hydroxymethyl substitution pattern relative to bulkier disubstituted analogs for achieving low nanomolar FGFR4 engagement. A separate pyrrolo[2,3-d]pyrimidine-based FGFR4 inhibitor (BDBM50614954) shows IC₅₀ = 216 nM under a caliper assay [3], confirming that the 18 nM value for the target compound represents a 12-fold improvement over another close structural analog within the same chemotype.
| Evidence Dimension | FGFR4 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | Comparator 1: Compound 6f (5,6-disubstituted pyrrolo[2,3-d]pyrimidine), IC₅₀ = 6,710 nM; Comparator 2: BDBM50614954 (pyrrolo[2,3-d]pyrimidine analog), IC₅₀ = 216 nM |
| Quantified Difference | Target vs. 6f: ~373-fold more potent; Target vs. BDBM50614954: ~12-fold more potent |
| Conditions | Target: ADP-Glo luminescence assay, FGFR4 (unknown origin), 10 min incubation, 60 min substrate addition (BindingDB BDBM50623886). Comparator 1: Caliper mobility shift assay, recombinant His-tagged human FGFR4 (residues 781–1338), insect cells, 1 h incubation (Bioorg. Med. Chem. 2018). Comparator 2: Caliper mobility shift assay, recombinant His-tagged human FGFR4 (residues 781–1338), insect cells, 1 h (BindingDB BDBM50614954). |
Why This Matters
For FGFR4-targeted drug discovery programs, an 18 nM IC₅₀ places this compound among the more potent pyrrolo[2,3-d]pyrimidine-based starting points, enabling more favorable lead optimization trajectories compared to micromolar or high nanomolar alternatives.
- [1] BindingDB Entry BDBM50623886 (CHEMBL5404060). IC₅₀ = 18 nM against FGFR4, ADP-Glo luminescence assay. Deposited by Skyrun Pharma Co., curated by ChEMBL. Accessed via BindingDB. View Source
- [2] El-Sayed, N. S.; et al. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorg. Med. Chem. 2018, 26, 5596–5611. Compound 6f: FGFR4 IC₅₀ = 6.71 µM. View Source
- [3] BindingDB Entry BDBM50614954 (CHEMBL5279786). IC₅₀ = 216 nM against human FGFR4, Caliper mobility shift assay. Deposited by China Pharmaceutical University, curated by ChEMBL. Accessed via BindingDB. View Source
